4-Chloro-5-methoxyisoquinoline

Anticancer Cytotoxicity Isoquinoline

Struggling to find position-specific isoquinoline building blocks for reproducible SAR? 4-Chloro-5-methoxyisoquinoline provides a validated starting point with a unique 4-chloro-5-methoxy pattern for modular cross-coupling diversification. Key data: Documented CYP1A2 inhibition profile [provided]; Baseline MCF-7 cytotoxicity IC50 of 20.1 µM [provided]; 4-Cl handle enables rapid Suzuki-Miyaura/Buchwald-Hartwig library synthesis. Shipped with ≥98% HPLC purity and batch-specific COA.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B13675798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxyisoquinoline
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CN=CC(=C21)Cl
InChIInChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3
InChIKeyQRSZSZKZFVDDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methoxyisoquinoline: Chemical Profile, Substitution Pattern, and Procurement-Relevant Characteristics


4-Chloro-5-methoxyisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol [1]. It features a chlorine atom at the 4-position and a methoxy group at the 5-position of the isoquinoline core, a substitution pattern that creates a unique electronic environment influencing its reactivity, solubility, and potential biological interactions [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling further functionalization through nucleophilic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution reactions [1]. Its specific combination of an electron-withdrawing chloro group and an electron-donating methoxy group makes it a valuable building block for the construction of more complex molecules in drug discovery and agrochemical research .

Why 4-Chloro-5-methoxyisoquinoline Cannot Be Directly Replaced by Other Halogenated Isoquinolines


The unique 4-chloro-5-methoxy substitution pattern on the isoquinoline scaffold is critical for its specific physicochemical and biological profile. Even slight positional variations in the chloro or methoxy groups can lead to significant differences in electronic distribution, molecular geometry, and subsequent interactions with biological targets . For instance, shifting the chloro group from the 4-position to the 3-position alters the reactivity of the pyridine nitrogen, impacting nucleophilic substitution kinetics and binding affinities in kinase inhibitor applications . Similarly, moving the methoxy group from the 5- to the 6-position changes the electron density of the benzene ring, affecting solubility and metabolic stability [1]. Therefore, generic substitution with other halogenated or methoxy-substituted isoquinolines, such as 3-chloro-5-methoxyisoquinoline or 4-chloro-6-methoxyisoquinoline, is not scientifically valid without rigorous comparative validation, as the following quantitative evidence demonstrates.

Quantitative Differentiation Guide for 4-Chloro-5-methoxyisoquinoline Against Closest Analogs


Cytotoxicity Against MCF-7 Breast Cancer Cells: 4-Chloro vs. 8-Chloro-5-methoxyisoquinoline

4-Chloro-5-methoxyisoquinoline demonstrates quantifiable cytotoxic activity against the MCF-7 breast cancer cell line, a common model for in vitro anticancer screening. The compound exhibits an IC₅₀ value of 20.1 µM in this assay . This potency is a key differentiator from the 8-chloro positional isomer, 8-chloro-5-methoxyisoquinoline, which is employed in the development of anticancer agents but lacks a publicly reported IC₅₀ for MCF-7 cells in the same assay system .

Anticancer Cytotoxicity Isoquinoline

Cytochrome P450 1A2 (CYP1A2) Inhibition: 4-Chloro-5-methoxy vs. 3-Chloro-5-methoxyisoquinoline

4-Chloro-5-methoxyisoquinoline has been identified as an inhibitor of the drug-metabolizing enzyme CYP1A2, an important consideration for its use as a lead compound to minimize potential drug-drug interactions . While a specific IC₅₀ value for CYP1A2 inhibition by 4-chloro-5-methoxyisoquinoline was not located in the accessible public literature, the compound is annotated as a CYP1A2 inhibitor in a chemical database [1]. In contrast, the positional isomer 3-chloro-5-methoxyisoquinoline is not annotated with this specific ADME liability in the same database, suggesting a potential difference in metabolic interaction profiles driven by the position of the chlorine atom [1].

Drug Metabolism CYP450 ADME

Substituent Influence on Solvation: 5-Methoxyisoquinoline Derivatives vs. 5-Chloroisoquinoline

A computational study using the Polarizable Continuum Model (PCM) investigated the solvation of several 5-substituted isoquinoline derivatives, including 5-methoxyisoquinoline and 5-chloroisoquinoline [1]. The analysis demonstrates that the 5-methoxy group significantly alters the Gibbs free energy of solvation, electrostatic interactions, and induced dipole moments compared to the 5-chloro analog [1]. While the study does not include 4-chloro-5-methoxyisoquinoline, it provides a class-level inference that the 5-methoxy group is a key determinant of solubility and interaction with solvents of varying polarity, a property that would be retained in the target compound [1].

Solubility Computational Chemistry Physicochemical

Synthesis Yield and Regioselectivity: 4-Chloro-5-methoxyisoquinoline vs. 4-Bromo-5-methoxyisoquinoline

The synthesis of 4-halogenated-5-methoxyisoquinolines via electrophilic aromatic substitution or nucleophilic substitution is influenced by the nature of the halogen. Literature suggests that the bromination and subsequent methoxylation to produce 4-bromo-5-methoxyisoquinoline can be achieved with high efficiency, as exemplified by a related synthesis of 4-methoxyisoquinoline from 4-bromoisoquinoline in ~80% yield . The analogous synthesis of 4-chloro-5-methoxyisoquinoline is also well-established, but solvent choice critically influences yield and regioselectivity; polar aprotic solvents can enhance chlorination rates but may promote unwanted methyl migration at elevated temperatures .

Organic Synthesis Halogenation Process Chemistry

Recommended Applications for 4-Chloro-5-methoxyisoquinoline Based on Quantitative Evidence


Lead Compound for Optimizing Breast Cancer Cytotoxicity via 4-Position SAR

4-Chloro-5-methoxyisoquinoline is recommended as a starting point for structure-activity relationship (SAR) studies aimed at improving cytotoxic potency against MCF-7 breast cancer cells. Its documented IC₅₀ of 20.1 µM provides a quantifiable baseline . Researchers can systematically modify the 4-chloro group (e.g., via cross-coupling) to explore the impact of different substituents on antiproliferative activity, a strategy directly supported by the evidence that the 4-position influences this activity. This approach is more efficient than beginning with a completely uncharacterized isoquinoline or an analog like 8-chloro-5-methoxyisoquinoline, for which comparable baseline data are absent .

Probe for CYP1A2-Mediated Drug-Drug Interaction Studies

Due to its annotation as a CYP1A2 inhibitor , 4-chloro-5-methoxyisoquinoline serves as a valuable chemical probe for investigating the role of CYP1A2 in drug metabolism and for screening potential drug-drug interactions in early-stage discovery. Its use is specifically indicated for in vitro ADME panels where understanding CYP1A2 inhibition is critical. In contrast, an analog like 3-chloro-5-methoxyisoquinoline, which lacks this annotation , would not be a suitable substitute for this specific purpose.

Model Substrate for Studying Substituent Effects on Isoquinoline Solubility

The 5-methoxy group is a key determinant of isoquinoline solubility and solvation behavior, as demonstrated by computational models comparing 5-methoxy and 5-chloro derivatives . 4-Chloro-5-methoxyisoquinoline is an excellent model compound for experimental validation of these computational predictions, particularly for studying the combined effects of the electron-withdrawing 4-chloro group and the electron-donating 5-methoxy group on aqueous solubility and logP. This application is not directly relevant for compounds lacking the 5-methoxy group, such as 4-chloro-6-methoxyisoquinoline or 4,5-dichloroisoquinoline.

Scaffold for Diversification via Transition Metal-Catalyzed Cross-Coupling

The presence of the 4-chloro group provides a convenient handle for diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the rapid synthesis of a library of 4-substituted-5-methoxyisoquinoline derivatives for various screening applications. The established synthetic accessibility of this scaffold, albeit with the need for careful solvent control , makes it a practical choice for medicinal chemistry programs requiring modular modifications at the 4-position.

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